

A Technical Guide to 5-(Aminomethyl)-2-oxazolidinone: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-(Aminomethyl)-2-oxazolidinone

Cat. No.: B032544

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Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **5-(aminomethyl)-2-oxazolidinone**, a critical heterocyclic compound. It serves as a foundational building block in the synthesis of various pharmaceuticals, most notably the oxazolidinone class of antibiotics. This document covers its core molecular features, a summary of its physicochemical properties, and a representative synthetic pathway.

Molecular Structure and Properties

5-(Aminomethyl)-2-oxazolidinone is a heterocyclic organic compound featuring a five-membered oxazolidinone ring substituted with an aminomethyl group at the 5-position. The presence of both a hydrogen bond donor (the amino group) and acceptor (the carbonyl and ether oxygens) contributes to its chemical reactivity and utility as a synthetic intermediate.

The molecular structure is as follows:

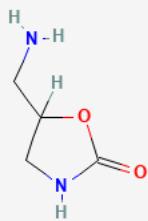


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Table 1: Physicochemical Properties of **5-(Aminomethyl)-2-oxazolidinone**

Property	Value	Source
Molecular Formula	C ₄ H ₈ N ₂ O ₂	
Molecular Weight	116.12 g/mol	
Exact Mass	116.058577502 Da	
CAS Number	119736-09-3	
Density (Predicted)	1.196 ± 0.06 g/cm ³	
Boiling Point (Predicted)	382.7 ± 11.0 °C	
Hydrogen Bond Donor Count	2	
Hydrogen Bond Acceptor Count	3	
LogP	0.08260	

Significance in Drug Development

The oxazolidinone ring system is the core scaffold of a vital class of synthetic antibiotics. These antibiotics are particularly effective against multidrug-resistant Gram-positive bacteria, including Methicillin-resistant *Staphylococcus aureus* (MRSA) and Vancomycin-resistant Enterococci.

(VRE). They function by inhibiting the initiation phase of bacterial protein synthesis, a unique mechanism of action that prevents cross-resistance with other antibiotic classes.

5-(Aminomethyl)-2-oxazolidinone and its derivatives are key intermediates in the synthesis of these antibacterial agents, such as Linezolid (Zyvox) and Rivaroxaban. The stereochemistry at the C-5 position of the oxazolidinone ring is crucial for its antibacterial activity. Extensive structure-activity relationship (SAR) studies have been conducted to optimize the substituents on this core structure to enhance potency and expand the antibacterial spectrum.

Experimental Protocols: Synthesis of an Oxazolidinone Intermediate

The following protocol is a representative method for the synthesis of a key precursor to N-Aryl-**5-(aminomethyl)-2-oxazolidinones**, adapted from methodologies described in the literature for synthesizing oxazolidinone antibiotics. This pathway involves the synthesis of an N-protected intermediate from (R)-epichlorohydrin.

Objective: To synthesize (R)-2-((2-Oxooxazolidin-5-yl)methyl)isoindoline-1,3-dione, a protected form of **5-(aminomethyl)-2-oxazolidinone**.

Step 1: Synthesis of (R)-5-(Chloromethyl)oxazolidin-2-one

- Reagents & Setup: Prepare a mixture of magnesium sulfate (0.1 mol) and sodium cyanate (1 mol) in water (500 mL) in a reaction vessel equipped with a stirrer and heating mantle. Heat the mixture to 60 °C.
- Reaction: Add (R)-epichlorohydrin (0.5 mol) dropwise to the heated mixture over a period of 30 minutes. Maintain the temperature and continue stirring for 1 hour after the addition is complete.
- Work-up: Remove the water from the reaction mixture under reduced pressure. Add ethyl acetate (500 mL) to the solid residue.
- Purification: Filter the mixture and wash the filter cake with additional ethyl acetate (2 x 200 mL). Combine the organic fractions, dry over anhydrous sodium sulfate (Na_2SO_4), and

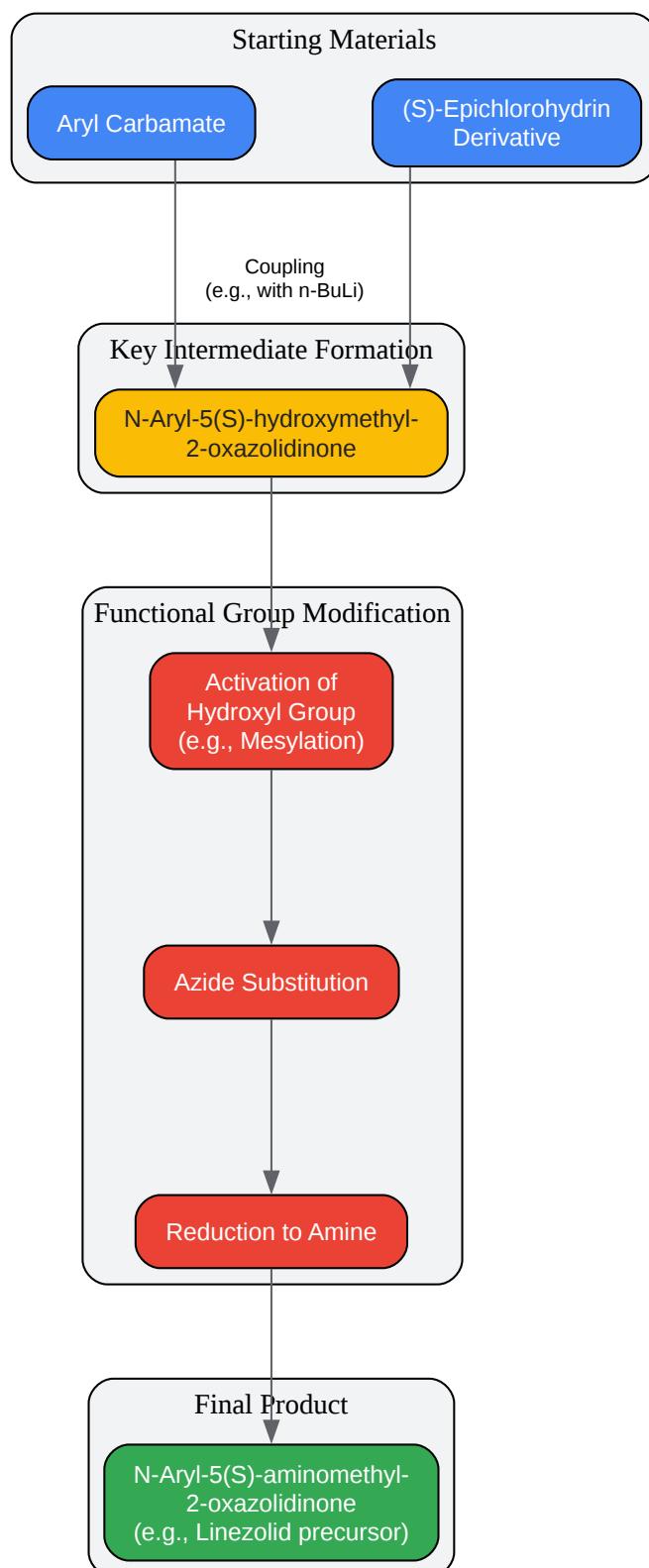
concentrate in *vacuo* to yield a white solid. Recrystallize the solid from ethyl acetate to obtain pure (R)-5-(Chloromethyl)oxazolidin-2-one.

Step 2: Synthesis of (R)-2-((2-Oxooxazolidin-5-yl)methyl)isoindoline-1,3-dione

- **Reagents & Setup:** Dissolve the (R)-5-(Chloromethyl)oxazolidin-2-one (0.20 mol) from Step 1 and potassium phthalimide (0.22 mol) in dimethylformamide (DMF, 500 mL) in a reaction vessel.
- **Reaction:** Heat the solution to 80 °C and maintain this temperature for 12 hours.
- **Work-up:** Cool the reaction to ambient temperature. Dilute the mixture with water (2 L) and extract with dichloromethane (3 x 200 mL).
- **Purification:** Combine the organic layers, wash with a saturated sodium chloride solution, and dry over anhydrous Na₂SO₄. Evaporate the solvent in *vacuo* to yield a white solid. Crystallize the product from a mixture of ethyl acetate and petroleum ether to afford the pure title compound. This phthalimide-protected compound can then be deprotected and further functionalized to produce various N-aryl-**5-(aminomethyl)-2-oxazolidinone** antibiotics.

Visualization of Synthetic Pathway

The following diagram illustrates a generalized workflow for the synthesis of N-Aryl-**5-(aminomethyl)-2-oxazolidinone** derivatives, highlighting the role of the core intermediate.

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Caption: Generalized synthetic workflow for N-Aryl-5-(S)-aminomethyl-2-oxazolidinone derivatives.

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Address: 3281 E Guasti Rd
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Phone: (601) 213-4426
Email: info@benchchem.com